molecular formula C7H17NO2 B8336489 o-[3-(Tert-butoxy)propyl]hydroxylamine

o-[3-(Tert-butoxy)propyl]hydroxylamine

Cat. No.: B8336489
M. Wt: 147.22 g/mol
InChI Key: WBGIZSOQZYKVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-[3-(Tert-butoxy)propyl]hydroxylamine is a hydroxylamine derivative characterized by a tertiary butoxy group attached to a propyl chain, which is further linked to the hydroxylamine moiety (NH$2$-O-). The tert-butoxy group (-O-C(CH$3$)$_3$) confers steric bulk and lipophilicity, distinguishing it from simpler hydroxylamine analogs. The tert-butoxy group likely enhances stability against oxidative and hydrolytic degradation, making it a candidate for specialized synthetic or pharmacological applications.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

O-[3-[(2-methylpropan-2-yl)oxy]propyl]hydroxylamine

InChI

InChI=1S/C7H17NO2/c1-7(2,3)9-5-4-6-10-8/h4-6,8H2,1-3H3

InChI Key

WBGIZSOQZYKVRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCON

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • O-(tert-butyldimethylsilyl)hydroxylamine : Features a silyl ether (-Si(CH$3$)$2$C(CH$3$)$3$) instead of a tert-butoxy group. The silyl group offers superior protection against nucleophilic attack but requires fluoride ions for deprotection .
  • Hydroxylamine metabolites of SC-57461 : Include a hydroxylamine group linked to aromatic or aliphatic chains, but lack the tert-butoxy substituent. These metabolites exhibit instability in organic solvents due to Cope elimination reactions .
  • Acetohydroxamic acid : A smaller, unsubstituted hydroxylamine derivative with high water solubility, used in urease inhibition and synthesis .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility Stability in Organic Solvents Key Functional Group
o-[3-(Tert-butoxy)propyl]hydroxylamine 147.2 Low (lipophilic) High (steric hindrance) Tert-butoxypropyl
O-(tert-butyldimethylsilyl)hydroxylamine ~191.3 Low Moderate (fluoride-sensitive) Silyl ether
SC-57461 hydroxylamine metabolite ~280.4* Moderate Low (Cope elimination) Aromatic/aliphatic chain
Acetohydroxamic acid 75.1 High High Unsubstituted hydroxylamine

*Estimated based on SC-57461’s structure .

Reactivity and Stability
  • This compound: The tert-butoxy group reduces nucleophilicity compared to unsubstituted hydroxylamine, limiting its participation in reactions requiring strong nucleophiles (e.g., nitrene formation). However, the steric bulk enhances stability in organic solvents (e.g., methanol, acetonitrile), contrasting with SC-57461’s hydroxylamine metabolite, which decomposes in such solvents .
  • O-(tert-butyldimethylsilyl)hydroxylamine : The silyl group provides stability but introduces synthetic complexity due to fluoride-dependent deprotection .
  • Acetohydroxamic acid : High reactivity in aqueous environments, enabling rapid enzyme inhibition but limiting shelf-life .

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